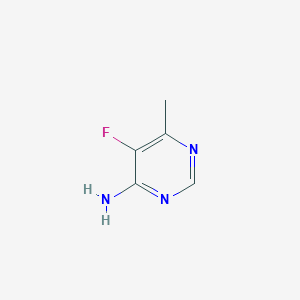

5-Fluoro-6-methylpyrimidin-4-amine

Description

5-Fluoro-6-methylpyrimidin-4-amine (CAS: 1480741-74-9) is a fluorinated pyrimidine derivative characterized by a methyl group at position 6 and a fluorine atom at position 5 on the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely explored in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. This compound’s structural features, including the electron-withdrawing fluorine and hydrophobic methyl group, influence its physicochemical properties and biological interactions, making it a candidate for drug development .

Properties

Molecular Formula |

C5H6FN3 |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

5-fluoro-6-methylpyrimidin-4-amine |

InChI |

InChI=1S/C5H6FN3/c1-3-4(6)5(7)9-2-8-3/h2H,1H3,(H2,7,8,9) |

InChI Key |

USUAVPZMTXICLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=N1)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 6-methylpyrimidin-4-amine, is reacted with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of 5-Fluoro-6-methylpyrimidin-4-amine may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

5-Fluoro-6-methylpyrimidin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.

Medicine: It has potential as an anti-cancer agent due to its ability to inhibit key enzymes involved in DNA synthesis.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets enzymes such as thymidylate synthase and DNA topoisomerase, disrupting the replication and transcription processes in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Crystallographic Analysis

Substituent Effects on Conformation

- 5-Fluoro-6-methylpyrimidin-4-amine: The fluorine atom at position 5 and methyl group at position 6 introduce steric and electronic effects that influence ring planarity.

- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Exhibits an intramolecular N–H⋯N hydrogen bond with an N4⋯N5 distance of 2.982 Å, longer than in analogs like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (2.940 Å) . Dihedral angles between the pyrimidine ring and substituent aryl groups range from 11.3° to 70.1°, indicating significant conformational flexibility .

- 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (): Two independent molecules (A and B) in the asymmetric unit show dihedral angles of 15.4°–77.5° (molecule A) and 2.7°–61.8° (molecule B), highlighting substituent-dependent variations in ring alignment .

Hydrogen Bonding and Packing

- The title compound in forms weak C–H⋯F and π–π stacking interactions (centroid distance: 3.708 Å), stabilizing its crystal lattice .

- In , intermolecular N–H⋯N and C–H⋯O bonds create dimers with R₂²(14) motifs, while π–π stacking between pyrimidine rings (centroid distance: 3.692 Å) further stabilizes the structure .

Physicochemical Properties

- Lipophilicity: Fluorine and methyl groups increase logP values compared to non-halogenated analogs (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, CAS: 88474-31-1), affecting solubility and bioavailability .

- Metabolic Stability : Fluorine’s electron-withdrawing nature may reduce oxidative metabolism, extending half-life relative to methoxy or chloro substituents .

Tabulated Comparison of Key Compounds

Biological Activity

5-Fluoro-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant case studies.

5-Fluoro-6-methylpyrimidin-4-amine features a fluorine atom at the 5-position and a methyl group at the 6-position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 129.12 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under basic conditions.

The primary mechanism of action for 5-Fluoro-6-methylpyrimidin-4-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound inhibits key enzymes such as thymidylate synthase and DNA topoisomerase, which are crucial for DNA replication and transcription processes in cancer cells.

Anticancer Properties

Research indicates that 5-Fluoro-6-methylpyrimidin-4-amine exhibits significant anticancer activity. A study demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including mouse leukemia L1210 cells, with IC50 values in the nanomolar range . The growth inhibition was reversible upon the addition of thymidine, suggesting its mechanism involves the release of active metabolites that interfere with nucleotide synthesis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It acts by inhibiting bacterial RNA polymerase, which prevents RNA synthesis and ultimately suppresses bacterial growth. This mechanism positions it as a potential candidate for antibiotic development.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of 5-Fluoro-6-methylpyrimidin-4-amine:

- Inhibition of Cancer Cell Proliferation :

-

Antimicrobial Properties :

- Study : Evaluation of antimicrobial activity against various bacterial strains.

- Findings : Demonstrated effective inhibition of bacterial growth through RNA polymerase inhibition.

- Mechanistic Insights :

Data Table: Biological Activity Overview

| Biological Activity | Target Cells/Organisms | IC50/ED50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | L1210 mouse leukemia cells | Nanomolar range | Inhibition of DNA synthesis via enzyme inhibition |

| Antimicrobial | Various bacteria | Specific values vary | Inhibition of RNA polymerase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.